molecular formula C20H25N5O2 B11703004 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11703004
M. Wt: 367.4 g/mol
InChI Key: HYIGKRLPLFMJHF-WSDLNYQXSA-N
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Description

2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further investigation.

Industry

In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2E)-2-[4-(dimethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
  • 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methyl)-6-methylpyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile lies in its specific functional groups and their arrangement. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(2E)-2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H25N5O2/c1-5-25(6-2)17-8-7-15(19(26)10-17)12-22-24-20-18(11-21)16(13-27-4)9-14(3)23-20/h7-10,12,26H,5-6,13H2,1-4H3,(H,23,24)/b22-12+

InChI Key

HYIGKRLPLFMJHF-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=C2C#N)COC)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC(=CC(=C2C#N)COC)C)O

Origin of Product

United States

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